1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS No.: 2549055-37-8
Cat. No.: VC11831979
Molecular Formula: C13H15N7S
Molecular Weight: 301.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549055-37-8 |
|---|---|
| Molecular Formula | C13H15N7S |
| Molecular Weight | 301.37 g/mol |
| IUPAC Name | 3-[4-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-1,2,5-thiadiazole |
| Standard InChI | InChI=1S/C13H15N7S/c1-18-3-2-10-12(18)14-9-15-13(10)20-6-4-19(5-7-20)11-8-16-21-17-11/h2-3,8-9H,4-7H2,1H3 |
| Standard InChI Key | DQFLDDLDHISTBK-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C1N=CN=C2N3CCN(CC3)C4=NSN=C4 |
| Canonical SMILES | CN1C=CC2=C1N=CN=C2N3CCN(CC3)C4=NSN=C4 |
Introduction
The compound 1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic molecule that combines a pyrrolo[2,3-d]pyrimidine moiety with a piperazine ring, further modified by a 1,2,5-thiadiazol-3-yl group. This structure suggests potential biological activity due to the presence of heterocyclic rings known for their pharmacological properties.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. A common approach might include:
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Step 1: Formation of the pyrrolo[2,3-d]pyrimidine core.
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Step 2: Introduction of the piperazine moiety.
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Step 3: Attachment of the 1,2,5-thiadiazol-3-yl group to the piperazine ring.
Reagents and conditions would be carefully selected to ensure high yield and selectivity.
Biological Activity
Compounds with similar structures, such as those containing pyrrolo[2,3-d]pyrimidine, have shown diverse pharmacological activities, including kinase inhibition and potential anticancer effects . The presence of a 1,2,5-thiadiazol-3-yl group could further modulate biological activity, possibly enhancing interactions with specific biological targets.
Research Findings
While specific research findings on 1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine are not detailed in the available literature, related compounds have demonstrated promising biological activities. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been explored as inhibitors of protein kinases, showing selectivity and potency in cellular assays .
Data Table: Comparison of Related Compounds
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